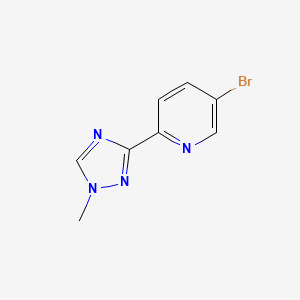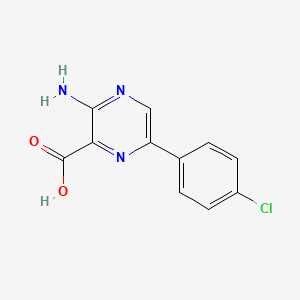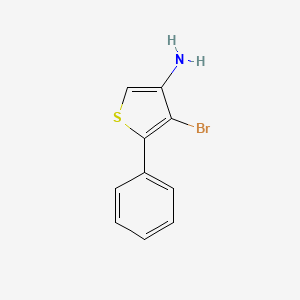![molecular formula C14H10N2O4S B13871206 4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)
4-[(3-cyanophenyl)sulfonylamino]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-cyanophenyl)sulfonylamino]benzoic Acid is an organic compound with the molecular formula C14H10N2O4S It is characterized by the presence of a benzoic acid moiety substituted with a sulfonylamino group and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-cyanophenyl)sulfonylamino]benzoic Acid typically involves the following steps:
Formation of the sulfonylamino intermediate: This step involves the reaction of 3-cyanophenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonylamino intermediate.
Coupling with benzoic acid: The sulfonylamino intermediate is then coupled with benzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-cyanophenyl)sulfonylamino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[(3-cyanophenyl)sulfonylamino]benzoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-cyanophenyl)sulfonylamino]benzoic Acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the cyanophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-cyanophenyl)sulfonylamino]benzoic Acid
- 4-[(4-cyanophenyl)sulfonylamino]benzoic Acid
- 4-[(3-cyanophenyl)sulfonylamino]benzoic Acid derivatives
Uniqueness
This compound is unique due to the specific positioning of the cyanophenyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H10N2O4S |
|---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
4-[(3-cyanophenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H10N2O4S/c15-9-10-2-1-3-13(8-10)21(19,20)16-12-6-4-11(5-7-12)14(17)18/h1-8,16H,(H,17,18) |
InChI Key |
NTVXZCBYPCNESK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13871140.png)
![[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine](/img/structure/B13871153.png)










![[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine](/img/structure/B13871232.png)
